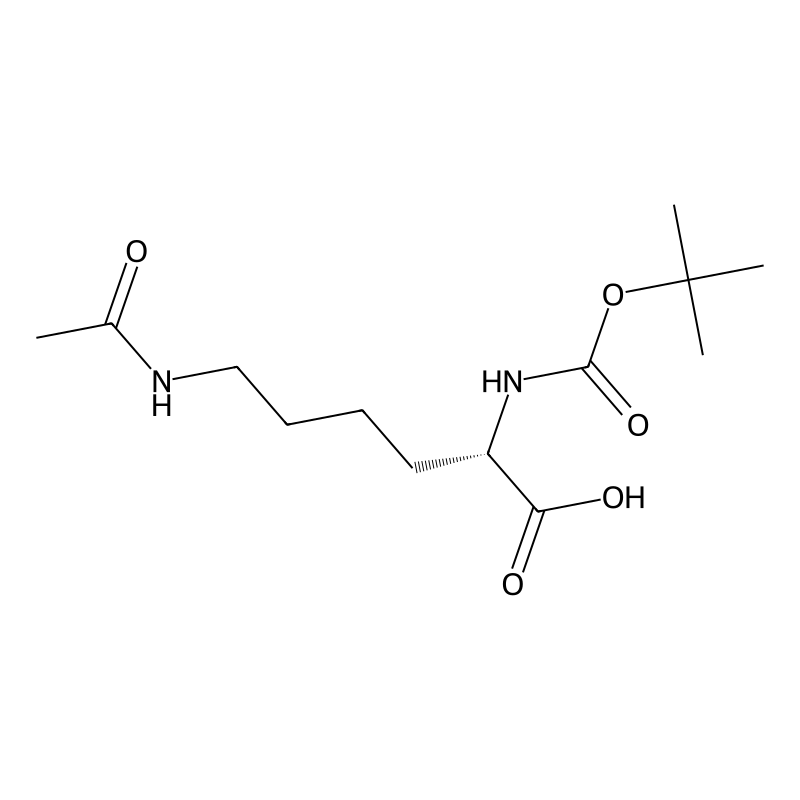

Boc-Nle-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-Nle-OH, also known as N-[(1,1-Dimethylethoxy)carbonyl]-L-norleucine, is a derivative of the amino acid norleucine. It features a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of L-norleucine. This compound has the molecular formula C₁₁H₂₁NO₄ and a CAS number of 6404-28-0. The Boc group is commonly used in organic synthesis to protect amines during

Here are some specific scientific research applications of Boc-Nle-OH:

Peptide Synthesis

Boc-Nle-OH is a valuable building block for the synthesis of peptides, which are chains of amino acids linked by peptide bonds. The Boc group protects the amino group, allowing it to be selectively coupled to other amino acids in a desired sequence. This controlled approach enables the creation of specific peptides with various functionalities, such as:

- Drug discovery: Researchers can design and synthesize peptides that mimic natural hormones or enzymes, potentially leading to the development of new therapeutic agents .

- Material science: Peptides can be engineered with specific properties for use in various applications, such as developing novel biomaterials for drug delivery or tissue engineering .

Chemical Biology

Boc-Nle-OH can be used in chemical biology studies to investigate protein-protein interactions and protein function. By incorporating Boc-Nle-OH into specific sites within a protein, researchers can probe the role of that particular amino acid in protein function and its interactions with other molecules .

Studies of Norleucine

Norleucine (Nle), the core amino acid in Boc-Nle-OH, has been investigated for its potential role in various biological processes, including:

Key Reactions:- Deprotection: Removal of the Boc group using trifluoroacetic acid or hydrochloric acid.

- Peptide Bond Formation: The free amine can react with activated carboxylic acids to form peptide bonds.

Boc-Nle-OH exhibits various biological activities due to its structural characteristics as an amino acid derivative. It influences anabolic hormone secretion and can enhance fuel supply during exercise. Additionally, it has been shown to improve mental performance during stress-related tasks and may help prevent exercise-induced fatigue . Its role in biochemical pathways makes it a subject of interest in nutritional and pharmaceutical research.

The synthesis of Boc-Nle-OH typically involves the following steps:

- Protection of Norleucine: L-norleucine is reacted with di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent (e.g., dichloromethane) to introduce the Boc protecting group.

- Purification: The product is purified using techniques such as chromatography to obtain Boc-Nle-OH in high purity.

- Characterization: The compound is characterized using methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity .

Boc-Nle-OH finds applications primarily in peptide synthesis and medicinal chemistry. Its ability to protect amino groups allows for the construction of complex peptides and proteins, which are essential for drug development and research into biological processes. Additionally, it may be utilized in studies exploring the structure-activity relationship of peptides .

Interaction studies involving Boc-Nle-OH focus on its role as a building block in peptides and its effects on biological systems. Research indicates that peptides containing Boc-Nle-OH may exhibit enhanced stability and bioactivity compared to their unprotected counterparts. These studies often assess how variations in peptide structure affect interactions with receptors or enzymes, providing insights into their potential therapeutic applications .

Boc-Nle-OH shares structural similarities with other amino acid derivatives that contain protecting groups or are involved in peptide synthesis. Here are some comparable compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Boc-Lys-OH | N-[(1,1-Dimethylethoxy)carbonyl]-L-lysine | Contains lysine; important for protein interactions |

| Boc-Ala-OH | N-[(1,1-Dimethylethoxy)carbonyl]-L-alanine | Simpler structure; used in basic peptide synthesis |

| Boc-Gly-OH | N-[(1,1-Dimethylethoxy)carbonyl]-Glycine | Smallest amino acid; often used for flexibility |

| Fmoc-Nle-OH | N-(9-Fluorenylmethyloxycarbonyl)-L-norleucine | Alternative protecting group; used in solid-phase synthesis |

Uniqueness of Boc-Nle-OH

Boc-Nle-OH's unique feature lies in its combination of a branched side chain from norleucine along with the protective Boc group, which allows for specific applications in synthesizing peptides that require steric hindrance or specific interactions not achievable with other amino acids.

This comprehensive overview highlights the significance of Boc-Nle-OH in chemical synthesis and biological research, showcasing its versatility and importance in various applications within the scientific community.

The tert-butoxycarbonyl protecting group represents one of the most widely utilized acid-labile protecting groups in organic synthesis for amino acid protection [9]. For N-tert-butoxycarbonyl-L-norleucine synthesis, the protection strategy involves the selective installation of the tert-butoxycarbonyl moiety onto the alpha-amino group of norleucine while preserving the carboxylic acid functionality [1] [2].

The fundamental mechanism of tert-butoxycarbonyl group installation proceeds through nucleophilic acyl substitution reactions utilizing di-tert-butyl dicarbonate as the primary protecting reagent [11]. The amino group of norleucine attacks the carbonyl carbon of di-tert-butyl dicarbonate, resulting in the formation of a tetrahedral intermediate that subsequently eliminates a carbonate leaving group [13]. This carbonate can spontaneously decarboxylate to release carbon dioxide and form tert-butoxide, which neutralizes the protonated carbamate product [16].

Multiple methodological approaches have been developed for tert-butoxycarbonyl group installation on norleucine derivatives. The classical aqueous approach involves simple stirring of norleucine with di-tert-butyl dicarbonate suspended in water at ambient temperature [9]. Alternative protocols employ heating mixtures of the amino acid and di-tert-butyl dicarbonate in tetrahydrofuran at 40 degrees Celsius, or utilizing sodium hydroxide with di-tert-butyl dicarbonate in water-tetrahydrofuran systems at 0 degrees Celsius followed by warming to ambient temperature [11].

Advanced protection strategies have incorporated 4-dimethylaminopyridine as a catalytic base in acetonitrile solutions, providing enhanced reaction efficiency under mild conditions [9]. The selection of appropriate reaction conditions depends on the specific requirements of the synthesis, including the desired reaction time, yield optimization, and compatibility with other functional groups present in the substrate [43].

Research findings demonstrate that the protection reaction typically achieves completion within 8-12 minutes under optimized aqueous conditions, affording tert-butoxycarbonyl-protected norleucine derivatives in excellent yields ranging from 86-96% [43]. The reaction preserves the stereochemical integrity of the amino acid, making it particularly suitable for peptide synthesis applications where optical purity is critical [12].

Solid-Phase vs Solution-Phase Synthesis Protocols

The synthesis of N-tert-butoxycarbonyl-L-norleucine can be accomplished through both solid-phase and solution-phase methodologies, each offering distinct advantages and limitations for specific synthetic applications [15] [31].

Solid-phase peptide synthesis protocols utilizing N-tert-butoxycarbonyl-L-norleucine employ specialized resins as insoluble supports for peptide chain assembly [27]. The Merrifield resin, consisting of chloromethylpolystyrene, represents the most classical support system for tert-butoxycarbonyl-based solid-phase synthesis [27]. The first amino acid is introduced as a cesium salt to ensure racemization-free esterification, following the established method that prevents the formation of quaternary ammonium salts [29].

Advanced solid-phase protocols incorporate phenylacetamido resins to circumvent peptide losses during deprotection cycles [27]. The phenylacetamido linker provides enhanced stability compared to direct benzyl ester linkages, reducing peptide loss at each deprotection step and enabling the synthesis of longer peptide sequences [28]. Wang resins have become the standard support for synthesizing peptide acids using the base-labile 9-fluorenylmethoxycarbonyl protecting strategy, offering compatibility with relatively mild acid cleavage conditions [30].

Solution-phase synthesis approaches offer several advantages over solid-phase methods, particularly for complex macrocyclic structures [31]. Solution-phase methodologies enable real-time monitoring of reaction progress through analytical techniques such as thin-layer chromatography and high-performance liquid chromatography [15]. The Group-Assisted Purification chemistry has emerged as an environmentally friendly solution-phase approach, reducing solvent consumption, silica gel usage, and waste generation while maintaining high synthetic efficiency [15].

Comparative studies have demonstrated that solid-phase approaches excel in rapid generation of linear peptide intermediates, while solution-phase methods provide superior flexibility for complex structural modifications [31]. The choice between solid-phase and solution-phase protocols depends on factors including target peptide length, structural complexity, required scale, and specific functional group compatibility [32].

Recent developments in microwave-assisted solid-phase synthesis have significantly reduced reaction times while maintaining high coupling efficiencies [41]. Microwave conditions at 75 degrees Celsius with 30-watt power for 10-minute intervals have proven effective for lactam bridge formation and other challenging coupling reactions [41].

Optimization of Coupling Reagents and Reaction Conditions

The selection and optimization of coupling reagents represents a critical factor in achieving high yields and maintaining stereochemical integrity during N-tert-butoxycarbonyl-L-norleucine incorporation into peptide sequences [18] [19].

Carbodiimide-based coupling reagents, including dicyclohexylcarbodiimide, diisopropylcarbodiimide, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, constitute the foundational class of peptide coupling agents [18]. Dicyclohexylcarbodiimide produces nearly insoluble dicyclohexylurea byproducts that precipitate during reaction progress, making it particularly useful for solution-phase reactions but inappropriate for resin-based synthesis [18]. Diisopropylcarbodiimide addresses this limitation by generating more soluble urea byproducts suitable for solid-phase applications [21].

Table 1: Comparison of Coupling Reagents for Boc-Nle-OH Synthesis

| Coupling Reagent | Chemical Formula | Molecular Weight (g/mol) | Typical Equivalents | Additive Required | Racemization Risk | Reaction Time (hours) | Solvent Compatibility |

|---|---|---|---|---|---|---|---|

| DCC (Dicyclohexylcarbodiimide) | C13H22N2 | 206.33 | 1.2-1.5 | HOBt/HOAt | High | 2-6 | DCM, DMF |

| DIC (Diisopropylcarbodiimide) | C9H18N2 | 154.25 | 1.2-1.5 | HOBt/HOAt | Moderate | 1-4 | DCM, DMF, THF |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C8H17N3·HCl | 191.70 | 1.2-2.0 | HOBt/NHS | Low | 2-8 | DCM, DMF, Water |

| HATU (Hexafluorophosphate azabenzotriazole tetramethyl uronium) | C11H16F6N5O2P | 391.24 | 1.0-1.2 | None | Very Low | 0.5-2 | DMF, DCM |

| HBTU (Hexafluorophosphate benzotriazole tetramethyl uronium) | C11H16F6N5O2P | 379.24 | 1.0-1.2 | None | Very Low | 0.5-2 | DMF, DCM |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | C18H28F6N5O2P | 520.42 | 1.0-1.2 | None | Low | 0.5-2 | DMF, DCM |

Advanced coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium and hexafluorophosphate benzotriazole tetramethyl uronium have revolutionized peptide synthesis by providing superior coupling efficiency with minimal racemization [24] [25]. These reagents generate reactive active esters through benzotriazole or azabenzotriazole leaving groups, enabling rapid and selective amide bond formation [23].

Optimization studies have revealed that coupling efficiency depends significantly on temperature control, with low temperatures between 0-10 degrees Celsius providing optimal balance between reaction rate and racemization suppression [19]. Reaction time optimization typically ranges from 0.5-2 hours for modern coupling reagents compared to 2-8 hours required for traditional carbodiimide systems [20].

Table 2: Optimization of Reaction Conditions for Boc-Nle-OH Synthesis

| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis | Optimized Conditions |

|---|---|---|---|

| Temperature (°C) | 20-25 | 0-25 | 0-10 |

| Reaction Time (hours) | 0.5-2.0 | 2-8 | 1-4 |

| Base (equivalents) | DIPEA (2-5 eq) | TEA/DIPEA (1.5-3 eq) | DIPEA (2-3 eq) |

| Solvent System | DMF/DCM | DCM/DMF/THF | DCM/DMF (1:1) |

| Atmosphere | Nitrogen/Argon | Nitrogen/Argon | Nitrogen |

| Concentration (M) | 0.1-0.3 | 0.05-0.2 | 0.1-0.15 |

Base selection plays a crucial role in coupling optimization, with N,N-diisopropylethylamine emerging as the preferred tertiary base due to its non-nucleophilic nature and appropriate basicity [19]. The use of 2-3 equivalents of N,N-diisopropylethylamine provides optimal activation while minimizing side reactions [25].

Solvent system optimization has demonstrated that dichloromethane-dimethylformamide mixtures (1:1 ratio) offer superior solvation properties for both coupling reagents and protected amino acids [44]. This solvent combination enhances reaction kinetics while maintaining compatibility with various protecting group strategies [42].

Racemization Prevention Mechanisms During Synthesis

Racemization prevention represents one of the most critical challenges in N-tert-butoxycarbonyl-L-norleucine synthesis and subsequent peptide coupling reactions [22] [33]. The racemization mechanism proceeds through carbanion intermediate formation at the alpha-carbon of amino acids, facilitated by proton abstraction under basic conditions [26] [37].

The fundamental racemization pathway involves the abstraction of a proton at the chiral alpha-carbon, leading to a planar carbanion intermediate that permits racemization through non-stereoselective proton readdition [22]. Acid catalysis can stabilize the carbanion through carbon-carbon double bond resonance structures, while base catalysis functions through direct extraction of the alpha-hydrogen [26].

Table 3: Racemization Prevention Additives

| Additive | pKa | Racemization Suppression | Equivalents Used | Special Features |

|---|---|---|---|---|

| HOBt (1-Hydroxybenzotriazole) | 4.60 | Good | 1.0-1.5 | Most widely used, stable |

| HOAt (1-Hydroxy-7-azabenzotriazole) | 3.28 | Excellent | 1.0-1.2 | Superior to HOBt, more reactive |

| HOOBt (3-Hydroxy-4-oxo-3,4-dihydro-1,2,3-benzotriazine) | 3.40 | Excellent | 1.0-1.2 | Excellent for difficult couplings |

| HOPO (2-Hydroxypyridine N-oxide) | 2.80 | Very Good | 1.0-1.5 | Effective in two-phase systems |

| Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) | 4.60 | Good | 1.0-1.2 | Non-explosive HOBt replacement |

The addition of N-hydroxy compounds such as 1-hydroxybenzotriazole effectively suppresses racemization by intercepting activated amino acid intermediates and forming stable active esters [34] [38]. These additives function by converting highly reactive acylating species into more stable intermediates that couple with amino groups with reduced racemization tendency [18].

1-Hydroxy-7-azabenzotriazole has demonstrated superior racemization suppression compared to 1-hydroxybenzotriazole due to its lower pKa value (3.28 versus 4.60) and enhanced reactivity [38]. The pyridine nitrogen in 1-hydroxy-7-azabenzotriazole provides anchimeric assistance that facilitates rapid and selective coupling while minimizing side reactions [25].

Advanced racemization prevention strategies have incorporated two-phase coupling systems that significantly reduce racemization for sensitive amino acids such as valine and phenylglycine [34]. These systems utilize water-immiscible organic solvents with water-soluble coupling reagents, enabling effective separation of reaction byproducts while maintaining low racemization levels [34].

Temperature control emerges as a fundamental parameter for racemization prevention, with low-temperature conditions (0-10 degrees Celsius) substantially reducing the rate of carbanion formation and subsequent racemization [36]. Flow reaction systems have been developed to overcome racemization challenges by providing precise control over reaction conditions and residence times [36].

Recent developments in protecting group chemistry have introduced 2,4-dinitrophenylsulfonyl protecting groups that completely suppress alpha-carbon racemization during coupling reactions [33]. These protecting groups can be removed under nearly neutral conditions using p-toluenethiol in pyridine, avoiding the harsh acidic or basic conditions that promote racemization [33].